3-Bromo-4,6-dichloro-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family, characterized by its unique substitution pattern. Indazoles consist of a fused benzene and pyrazole ring, and this compound features bromine at the 3 position and chlorine at the 4 and 6 positions. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
The compound can be synthesized through various chemical reactions involving indazole derivatives. Its structural uniqueness makes it a subject of interest in both academic research and industrial applications.
3-Bromo-4,6-dichloro-1H-indazole falls under the category of halogenated indazoles, which are known for their diverse biological activities, including anticancer properties. It is classified as a pharmaceutical intermediate due to its relevance in synthesizing biologically active compounds.
The synthesis of 3-Bromo-4,6-dichloro-1H-indazole typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of indazole derivatives using bromine and chlorine under controlled conditions.
The reaction is often facilitated by catalysts such as iron(III) chloride or aluminum chloride, which enhance the efficiency of halogenation. The process can be conducted in solvents like N,N-dimethylformamide, allowing for better solubility and reaction control. For example, one synthetic route involves treating indazole with bromine in N,N-dimethylformamide at temperatures ranging from 0 to 20 degrees Celsius .
In industrial settings, continuous flow reactors may be employed to scale up production while maintaining high yields and purity. This method allows for precise control over reaction parameters such as temperature and pressure, optimizing the synthesis process.
3-Bromo-4,6-dichloro-1H-indazole has a molecular formula of and a molecular weight of approximately 251.48 g/mol. The structure features:
The compound's structure can be represented using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular characteristics and confirm its identity.
3-Bromo-4,6-dichloro-1H-indazole can undergo several types of chemical reactions:
The reactivity of this compound is influenced by its halogen substituents, which can significantly alter its interaction with other reagents. For example, substitution reactions may proceed via nucleophilic attack on the carbon atoms adjacent to the halogens.
The mechanism of action for 3-Bromo-4,6-dichloro-1H-indazole primarily involves its interaction with specific molecular targets within biological systems. This compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.
For instance, it has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial for developing anticancer therapeutics. The precise molecular pathways depend on the biological context in which the compound is applied .
3-Bromo-4,6-dichloro-1H-indazole is typically presented as a solid with distinct physical characteristics such as:
The chemical properties include:
3-Bromo-4,6-dichloro-1H-indazole finds applications primarily in:
Regioselective bromination of 2,6-dichlorobenzonitrile constitutes the foundational step in synthesizing 3-bromo-2,6-dichlorobenzonitrile, the direct precursor to 3-Bromo-4,6-dichloro-1H-indazole. Traditional bromination using potassium bromate/sulfuric acid exhibits significant limitations: extreme exothermicity (~60% yield), over-bromination, and nitrile group hydrolysis [2] [3]. Modern optimization identified N-bromosuccinimide (NBS) as the superior brominating agent when paired with concentrated sulfuric acid (96%, 10 equivalents) at ambient temperature (25°C). Critical parameters include:
Table 1: Bromination Optimization with NBS/H₂SO₄ System
NBS (equiv) | H₂SO₄ (equiv) | Temp (°C) | GC-MS Purity of 8 (%) | Key Byproducts |
---|---|---|---|---|
1.2 | 10 | 25 | 75 | 12% 8a (dibrominated) |
1.2 | 10 | 60 | <1 | 66% hydrolyzed amide |
1.07 | 10 | 25 | 93 | 4% 8a |
1.07 | 5 | 25 | 70 | 9% 8a |
This protocol achieves 75-80% isolated yield on hundred-gram scales with 95-96% purity (qNMR) via simple filtration and ethyl acetate washing, eliminating column chromatography [2] [3]. The mechanistic rationale involves electrophilic aromatic substitution where sulfuric acid protonates NBS, generating Br⁺. Regioselectivity at the meta-position relative to cyano group is governed by the electron-withdrawing nitrile’s directive influence [1] [6].
Cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine confronts regioselectivity challenges due to competing nucleophilic attack at C2 vs C6 positions. Initial cyclization in polar aprotic solvents (NMP, DMSO) yields near 1:1 mixtures of 7-bromo-4-chloro-1H-indazol-3-amine (target) and 7-bromo-6-chloro regioisomer [2] [3]. Systematic solvent screening revealed:
Table 2: Solvent Effects on SNAr Regioselectivity
Solvent | Temp (°C) | Hydrazine (equiv) | 6:12 Ratio | Conversion |
---|---|---|---|---|
NMP | 60 | 2.0 | 50:50 | >95% |
Ethanol | 95 | 3.0 | 65:35 | >95% |
2-MeTHF | 85 | 2.5 | 90:10 | >95% |
DIPEA | 100 | 3.0 | 85:15 | 90% |
2-Methyltetrahydrofuran (2-MeTHF) emerged as optimal, providing 90:10 regioselectivity at 85°C with 2.5 equivalents hydrazine hydrate. The enhanced selectivity stems from:1) Reduced solvation of the intermediate hydrazone anion2) Steric control during ring closure favoring attack at less-hindered C2 chlorine3) Coordination effects facilitating ortho-chloro displacement [2] [5]
Mechanistically, the reaction proceeds via addition-elimination: hydrazine attacks the electron-deficient carbon ortho to nitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization displaces chloride, yielding the indazole core. The C2 position is activated toward SNAr by both the cyano group (via π-backbonding) and bromine’s inductive effect [1] [5].
While transition metal catalysis enables direct indazole synthesis, its applicability to trihalogenated derivatives remains limited. Notable systems include:
For 3-Bromo-4,6-dichloro-1H-indazole, SNAr cyclization outperforms transition metal routes because:1) Halogen tolerance: No competing oxidative addition or protodehalogenation2) Atom economy: Avoids directing groups/stochiometric oxidants3) Scalability: Lower catalyst costs and milder conditions [1] [6]
Recent advances in cobalt-phosphine complexes show promise for halogen-rich systems but remain untested for this specific substrate [6].
A key achievement in synthesizing 3-Bromo-4,6-dichloro-1H-indazole is the development of a chromatography-free process operable at hundred-gram scale. The optimized sequence comprises:
This process delivers 38-45% overall yield from 2,6-dichlorobenzonitrile – a significant improvement over the Lenacapavir intermediate route requiring expensive 3-bromo-6-chloro-2-fluorobenzonitrile and HF elimination [2]. Economic analysis shows 60% cost reduction versus fluorinated precursors, primarily due to:
Table 3: Cost Analysis of Scalable Process vs. Fluorinated Route
Parameter | NBS/H₂SO₄ Route | Fluorinated Precursor Route |
---|---|---|
Starting material cost | $25/mol | $1,200/mol |
Column chromatography steps | 0 | 3 |
Specialized equipment | Standard reactor | HF-resistant reactor |
Overall yield | 38-45% | 28-32% |
Purity | >98% | >99% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7